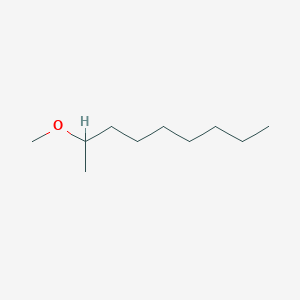

2-Methoxynonane

Description

Contextual Significance in Modern Chemical Research

2-Methoxynonane's significance in modern chemical research stems from its identity as both an alkyl ether and a derivative of long-chain alkanes, two classes of compounds with broad utility and ongoing research interest.

Alkyl ethers, generally represented by the R-O-R' structure, are widely recognized for their excellent solvent properties, enabling the dissolution of a broad range of organic compounds due to their non-polar nature. lookchem.comnih.gov Beyond their role as solvents, ethers also serve as crucial intermediates and reagents in various organic synthesis pathways. lookchem.com Research into alkyl ethers extends to their potential biological activities; for instance, certain aryl alkyl ethers have been investigated for their antiviral, antibacterial, and anticancer properties. chemsrc.com Similarly, specific methoxyalkanes, a subclass of alkyl ethers, have been identified in natural products like frankincense essential oils and have shown antimicrobial and cytotoxic activities. chemsrc.comveeprho.comrsc.org The presence of a branched structure in this compound, as opposed to a linear one, can significantly influence its physical properties and interactions, making it a subject of interest in studies exploring structure-property relationships within this class.

Long-chain alkanes, which form the backbone of this compound, are also subjects of extensive research. They are considered important precursors for secondary organic aerosols (SOA) in the atmosphere, contributing to air quality and climate studies. researchgate.netacs.orgnih.gov In the energy sector, long-chain alkanes are crucial components in fuels, and research focuses on their hydroisomerization to produce branched alkanes, which are desirable for sustainable aviation fuels due to their high energy density, low freezing point, and good thermal stability. researchgate.netnih.gov Furthermore, the microbial degradation of long-chain alkanes is an active area of study, particularly in environmental remediation and biotechnology. ontosight.ai The detection of long-chain alkanes, including branched forms, in extraterrestrial samples like Martian mudstone, highlights their significance in astrobiological research as potential biosignatures. nih.gov As a branched long-chain compound, this compound contributes to the understanding of these complex systems.

Overview of Prior Research on Alkyl Ether Compounds and Long-Chain Alkanes

Prior research on alkyl ether compounds has explored their synthesis, their utility in industrial applications, and their biological profiles. For example, branched alkyl polyethers have been investigated as novel defoamers for concrete, demonstrating improved water solubility and higher defoaming ability compared to traditional linear polyether defoamers. researchgate.net The length and degree of branching in these polyethers were found to influence their performance. researchgate.net In the realm of biological activity, studies on methoxyalkanes, such as 1-methoxydecane (B1670044), found in essential oils, have linked their presence to enhanced antimicrobial and cytotoxic activities, with seasonal variations affecting their concentration and biological efficacy. chemsrc.comveeprho.comrsc.org The synthesis of novel pyrazole-carboxamides bearing a branched alkyl ether moiety has also been reported, with some compounds exhibiting appreciable fungicidal activity. nih.gov These studies underscore the diverse applications and biological relevance of the broader alkyl ether class, to which this compound belongs.

Research on long-chain alkanes has focused on their environmental impact, energy applications, and as geochemical biomarkers. In atmospheric chemistry, long-chain linear alkanes (n-alkanes) are recognized as representative intermediate volatile organic compounds (IVOCs) emitted from anthropogenic activities like vehicle exhausts and incomplete fuel combustion, contributing to the formation of secondary organic aerosols. researchgate.netacs.orgnih.gov Laboratory studies have detailed the kinetic data, reaction mechanisms, and SOA yields associated with their gas-phase oxidation. researchgate.net In the context of fuels, significant research has been dedicated to the catalytic hydroisomerization of long-chain paraffins to produce branched alkanes, which are preferred components for sustainable aviation fuels and lubricants due to their enhanced properties. researchgate.netnih.gov Understanding the thermochemical properties of these branched alkanes is crucial for designing efficient production processes. nih.gov Additionally, long-chain branched alkanes with quaternary carbon atoms have been identified as unique biomarkers in geological samples, providing insights into paleoenvironments and paleoclimate conditions. frontiersin.orgfrontiersin.org The efficient degradation of long-chain alkanes by microorganisms, such as Aspergillus flavus, has also been a subject of study, highlighting their importance in bioremediation efforts. ontosight.ai

Structure

3D Structure

Properties

CAS No. |

54894-33-6 |

|---|---|

Molecular Formula |

C10H22O |

Molecular Weight |

158.28 g/mol |

IUPAC Name |

2-methoxynonane |

InChI |

InChI=1S/C10H22O/c1-4-5-6-7-8-9-10(2)11-3/h10H,4-9H2,1-3H3 |

InChI Key |

PXCMAGVBCRCVFB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC(C)OC |

Origin of Product |

United States |

Synthetic Methodologies for 2 Methoxynonane and Its Structural Analogues

Classical Approaches to Alkyl Ether Synthesis Relevant to 2-Methoxynonane

The formation of alkyl ethers, including this compound, typically involves the condensation of an alcohol or its corresponding alkoxide with an alkylating agent.

Elucidation of Williamson Ether Synthesis Principles and Adaptations

The Williamson ether synthesis is a foundational method for producing symmetrical and unsymmetrical ethers. It involves the reaction of an alkoxide with a primary alkyl halide (or tosylate/mesylate) via an SN2 mechanism. For the synthesis of this compound, this principle can be adapted in two primary ways:

Reaction of 2-Nonanol (B147358) with a Methylating Agent: 2-Nonanol (PubChem CID: 12367) nih.govfishersci.cawikipedia.org, a secondary alcohol, can be deprotonated to form its alkoxide. This alkoxide then reacts with a methylating agent, such as iodomethane (B122720) (methyl iodide, PubChem CID: 6328) wikipedia.orgfishersci.comnih.gov or dimethyl sulfate (B86663) (PubChem CID: 6497) fishersci.co.uksigmaaldrich.comuni.lunih.govnih.gov. The general reaction involves the formation of the alkoxide by treating 2-nonanol with a strong base, typically sodium methoxide (B1231860) (PubChem CID: 10942334) americanelements.comfishersci.sewikipedia.orgnih.gov or sodium hydride, followed by the addition of the methylating agent.

Reaction of 2-Bromononane (B1329715) with Methoxide: Alternatively, 2-bromononane (PubChem CID: 98219) nih.govfishersci.cafishersci.comuni.lu, a secondary alkyl halide, can react with a methoxide source, such as sodium methoxide. This approach also proceeds via an SN2 pathway. The synthesis of 2-bromononane itself can be achieved through nucleophilic substitution reactions on precursors like 2-nonanol using brominating agents such as hydrogen bromide (HBr) or phosphorus tribromide (PBr₃) .

The Williamson ether synthesis is effective for primary alkyl halides, but secondary alkyl halides, like 2-bromononane, can be prone to competing elimination reactions (E2) when strong, hindered bases are used, potentially leading to alkene byproducts. Careful selection of reaction conditions, including solvent and temperature, is crucial to favor substitution over elimination, especially with secondary substrates.

Exploration of Alternative Etherification Reactions

Beyond the Williamson synthesis, other classical methods exist for ether formation:

Alcohol Dehydration: While primarily used for symmetrical ethers (e.g., diethyl ether from ethanol) under acidic conditions, direct dehydration of 2-nonanol to form this compound is not straightforward due to the need for two different alcohol components and potential for self-condensation or elimination. However, dehydrative etherification reactions employing alcohols as alkylating agents can proceed under essentially neutral conditions, offering an alternative to organohalide-based methods cardiff.ac.uk.

Acid-Catalyzed Addition to Alkenes or Tertiary Alkyl Halides: Ethers can be formed by the addition of an alcohol to an alkene in the presence of a strong acid, forming a carbocation intermediate which is then trapped by the alcohol solvent (SN1 reaction) masterorganicchemistry.com. Similarly, tertiary alkyl halides can form ethers by dissolving them in an appropriate alcohol solvent, where the leaving group departs to form a carbocation, subsequently trapped by the alcohol masterorganicchemistry.com. While this compound is a secondary ether, these principles highlight alternative carbocation-mediated pathways that might be explored with suitable precursors.

Direct Etherification from Alcohols and Aldehydes: A newer strategy involves the direct formation of ethers from readily available alcohol and aldehyde starting materials. This method, termed "net reductive etherification," utilizes phosphines as "transient nucleophiles" to intercept oxocarbenium ions, leading to the formation of phosphonium (B103445) salts that can be hydrolyzed to yield ether products. This approach avoids the need for hydrogen or hydride donors as reductants chemrxiv.orgrsc.org.

Advanced Synthetic Techniques for this compound Production

Modern synthetic chemistry seeks to improve efficiency, selectivity, and sustainability.

Application of Flow Chemistry and Microfluidic Systems in Synthesis

Flow chemistry and microfluidic systems offer significant advantages for chemical synthesis, including etherification reactions. These systems involve continuous processing in narrow channels or tubes, leading to:

Enhanced Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for rapid and precise temperature control, which is critical for exothermic reactions or those requiring specific thermal profiles. This can prevent localized overheating and improve reaction selectivity.

Improved Mixing: Laminar flow conditions in microchannels allow for excellent control over mixing, which is beneficial for reactions involving multiple phases or highly reactive intermediates.

Increased Safety: Small reaction volumes in flow reactors minimize the risk associated with hazardous reagents or highly exothermic reactions, making them safer for scale-up.

Easier Optimization and Scale-up: Parameters can be adjusted quickly in flow systems, and scaling up is achieved by numbering-up (running multiple identical reactors in parallel) rather than increasing reactor size, which can maintain optimal reaction conditions.

While specific examples for this compound synthesis in flow or microfluidic systems were not detailed in the provided search results, the general benefits of these techniques for ether synthesis, particularly for reactions like Williamson ether synthesis, are well-established. For instance, the precise control over reaction parameters could mitigate side reactions (e.g., elimination) often encountered with secondary alkyl halides in batch Williamson synthesis.

Expedited Synthesis Strategies and Optimization

Expedited synthesis strategies aim to reduce reaction times, improve yields, and simplify purification processes.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, including the Williamson ether synthesis. Microwaves directly transfer energy to the reaction mixture, leading to rapid heating and often significantly reduced reaction times compared to conventional heating methods sacredheart.eduacs.org. For example, the microwave-enhanced Williamson ether synthesis of 1-ethoxydodecane (B3193551) from dodecanol (B89629) and ethyl bromide was optimized, achieving high yields in as little as 3 minutes, compared to 60-70 minutes for standard reflux sacredheart.edu. This technique allows for precise control over temperature and wattage, leading to optimized conditions for yield and purity sacredheart.edu.

Table 1: Optimized Microwave Reaction Parameters for Williamson Ether Synthesis (Example: 1-Ethoxydodecane) sacredheart.edu

| Parameter | Optimal Value | Impact on Reaction |

| Reaction Time | 3 minutes | Maximized yield and purity, reduced from 60-70 min |

| Temperature | 123 °C | Minimum temperature for reaction completion |

| Wattage | 1000 W | Optimal power setting for efficiency |

Phase-Transfer Catalysis (PTC): PTC is a technique used to facilitate reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase). In Williamson ether synthesis, PTC can be used to transfer the inorganic base (e.g., NaOH, KOH) or the alkoxide into the organic phase where the alkyl halide resides, thereby accelerating the reaction and improving yields, especially in heterogeneous systems.

Synthesis of Related Methoxynonane Derivatives and Precursors

The synthetic methodologies discussed for this compound can be adapted for the preparation of its structural isomers and related derivatives.

Positional Isomers: For example, 1-methoxynonane (B1348541) (PubChem CID: 522469) nih.gov could be synthesized via the Williamson ether synthesis by reacting 1-nonanol with a methylating agent or 1-bromononane (B48978) with methoxide. Similarly, other positional isomers like 3-methoxynonane would involve 3-nonanol (B1585245) or 3-bromononane.

Branched Derivatives: The synthesis of branched methoxynonane derivatives, such as 3-ethyl-3-methoxynonane (PubChem CID: 430582) chem960.com, would likely involve the corresponding branched alcohol (e.g., 3-ethyl-3-nonanol) and a methylating agent, or a branched alkyl halide (e.g., 3-ethyl-3-bromononane) and methoxide. The choice of starting materials and reaction conditions would need to account for steric hindrance and potential for elimination reactions, especially with tertiary centers.

Precursors: The synthesis of this compound relies heavily on the availability of its precursors.

2-Nonanol: Can be synthesized by the catalytic hydrogenation of 2-nonanone (B1664094) chemicalbook.com. 2-Nonanone itself can be obtained through various methods, including the oxidation of methylheptyl carbinol or from natural products by fractional distillation chemicalbook.com.

2-Bromononane: Can be prepared from 2-nonanol by reacting it with brominating agents like HBr or PBr₃ . Another method involves the free radical bromination of nonane (B91170), substituting a hydrogen atom at the second carbon with a bromine atom, typically using bromine (Br₂) in the presence of UV light or organic peroxides .

Pathways to 1-Methoxynonane and its Role as a Reagent

1-Methoxynonane (methyl nonyl ether) can be synthesized through various methods, including the direct etherification of biomass-based alcohols. Studies have demonstrated the use of heterogeneous acid catalysts, such as H-Beta zeolites, for the direct etherification of alcohols with 1-octene, leading to long-chain alkyl ethers with high selectivity towards mono-ethers. nih.gov

Table 1: Example of Direct Etherification for Long-Chain Alkyl Ethers

| Catalyst Type | Reactants | Product Type | Selectivity (Mono-ethers) |

| H-Beta Zeolites | Biomass-based Alcohols, 1-Octene | Long-Chain Alkyl Ethers | High nih.gov |

Beyond its synthesis, 1-methoxynonane also exhibits utility as a chemical reagent. It has been described as a Grignard reagent capable of reacting with metal ions to form metal chelates. r-project.org Furthermore, it can react with hydroxyl groups to produce alcohols, which may subsequently undergo various deformation reactions. r-project.org Its ability to absorb ultraviolet light also makes it a valuable polymerization initiator for certain polymers. r-project.org

Synthesis of Hydroperoxylated Methoxynonane Derivatives (e.g., 1-Hydroperoxy-1-methoxynonane)

Hydroperoxylated methoxynonane derivatives, such as 1-hydroperoxy-1-methoxynonane, are typically synthesized via the ozonolysis of terminal olefins in the presence of methanol (B129727). Specifically, 1-hydroperoxy-1-methoxynonane is a main product obtained from the ozonolysis of 1-decene (B1663960) when conducted in methanol or a mixture of dichloromethane (B109758) and methanol. This reaction pathway consistently yields selectivities exceeding 70%.

The mechanism of this ozonolysis involves the cleavage of the primary ozonide intermediate into a long-chain carbonyl oxide and formaldehyde. The presence of a reactive solvent like methanol facilitates the formation of the corresponding methoxyhydroperoxide. These hydroperoxides can further undergo oxidation, for instance, to di-(1-alkoxyalkyl)peroxides upon treatment with cerium(IV) (Ce(IV)) reagents.

Table 2: Ozonolysis Conditions and Yield for 1-Hydroperoxy-1-methoxynonane

| Reactant | Solvent System | Main Product | Selectivity |

| 1-Decene | Methanol or CH₂Cl₂/CH₃OH Mixture | 1-Hydroperoxy-1-methoxynonane | >70% |

Preparation of Oxidized Methoxynonane Analogues (e.g., 3-Methoxynonane-2,8-dione)

The preparation of oxidized methoxynonane analogues involves the introduction of carbonyl functionalities into the nonane chain. While a direct, detailed synthesis for 3-methoxynonane-2,8-dione (PubChem CID: 140038444) was not explicitly found in the conducted research, the synthesis of related diones provides insight into potential methodologies. For example, 3-methylalkane-2,4-diones, which are structurally similar, can be synthesized through an aldol (B89426) condensation reaction between an n-alkanal and methyl ethyl ketone, followed by an oxidation step. This general approach, involving aldol condensation and subsequent oxidation, could be adapted for the preparation of various oxidized methoxynonane analogues. An example of a related diketone is 2,8-nonanedione (B3051024) (PubChem CID: 141565).

Table 3: General Synthesis Strategy for Related Diones

| Step | Reaction Type | Starting Materials (General) | Products (General) |

| 1 | Aldol Condensation | n-Alkanal, Methyl Ethyl Ketone | 4-Hydroxy-3-methyl-2-alkanones |

| 2 | Oxidation | 4-Hydroxy-3-methyl-2-alkanones | 3-Methylalkane-2,4-diones |

Development of Routes to Halogenated Nonane Derivatives (e.g., 1-Iodo-9-methoxynonane)

The development of routes to halogenated nonane derivatives, particularly those containing methoxy (B1213986) groups, is crucial for synthesizing more complex molecules. A specific route for the preparation of 1-iodo-9-methoxynonane has been reported as an intermediate in the synthesis of N-substituted l-iminougsars. This synthesis involves the reaction of 1,9-diiodononane (B1329630) with methanol in the presence of a strong base.

The procedure for synthesizing 1-iodo-9-methoxynonane involves the addition of sodium hydride (NaH) to a stirred solution of methanol in anhydrous tetrahydrofuran (B95107) (THF) at 0 °C under an argon atmosphere. After stirring for approximately one hour at this temperature, a solution of 1,9-diiodononane in THF is introduced, and the reaction mixture is allowed to warm. This method highlights a nucleophilic substitution pathway for introducing the methoxy group onto a pre-halogenated nonane chain.

Table 4: Synthetic Conditions for 1-Iodo-9-methoxynonane

| Reagents | Solvent | Temperature | Intermediate | Product |

| NaH, Methanol | Anhydrous THF | 0 °C | 1,9-Diiodononane | 1-Iodo-9-methoxynonane |

Chemical Reactivity and Mechanistic Investigations of 2 Methoxynonane

Fundamental Principles of Alkyl Ether Reactivity

Ethers are generally considered to be relatively unreactive compounds, which is why they are often used as solvents in chemical reactions. pressbooks.publibretexts.org Their lack of reactivity stems from the strength of the C-O bond and the absence of a good leaving group. However, under specific conditions, such as in the presence of strong acids or certain metal catalysts, ethers can undergo reactions, primarily involving the cleavage of the C-O bond. pressbooks.pubrsc.org

Understanding the movement of electrons is crucial to elucidating reaction mechanisms. In reactions involving 2-methoxynonane, the electron density is highest around the oxygen atom due to its high electronegativity. This makes the oxygen atom a prime target for electrophiles, such as a proton from a strong acid.

In an acid-catalyzed cleavage, the initial step involves the protonation of the ether oxygen. libretexts.orgmasterorganicchemistry.comkhanacademy.org This is a classic acid-base reaction where a lone pair of electrons from the oxygen atom attacks a proton, forming a protonated ether (an oxonium ion). This protonation is a key step as it transforms the methoxy (B1213986) group (-OCH3) into a good leaving group (methanol, CH3OH). chemistrysteps.com

The subsequent electron flow depends on the reaction mechanism, which can be either SN1 or SN2. pressbooks.publibretexts.orgkhanacademy.org

SN2 Mechanism: In this bimolecular nucleophilic substitution, a nucleophile (e.g., a halide ion) attacks one of the carbon atoms adjacent to the oxygen at the same time as the C-O bond breaks. The electron flow involves the nucleophile donating a pair of electrons to the carbon, while the electrons from the C-O bond move onto the oxygen atom of the leaving group. khanacademy.orgmasterorganicchemistry.comwikipedia.org For this compound, the attack could occur at the methyl carbon or the secondary carbon of the nonyl chain. Due to less steric hindrance, the attack is more likely to occur at the methyl carbon. pressbooks.pubjove.com

SN1 Mechanism: In this unimolecular nucleophilic substitution, the C-O bond breaks first to form a carbocation intermediate and a molecule of methanol (B129727). masterorganicchemistry.comstackexchange.com This is a slower, rate-determining step. The electron flow here is the movement of the C-O bond electrons onto the oxygen atom. The resulting carbocation is then attacked by a nucleophile in a fast second step. In the case of this compound, cleavage of the bond to the secondary carbon would lead to a secondary carbocation. masterorganicchemistry.com

The nature of the intermediates and transition states in a reaction dictates its pathway and rate.

Reaction Intermediates: In the context of this compound reactivity, the most significant intermediate is a carbocation, which forms in an SN1 reaction. fiveable.me Cleavage of the C2-O bond in the protonated ether would result in a secondary carbocation (nonan-2-yl cation). The stability of this carbocation is a critical factor. Secondary carbocations are more stable than primary ones but less stable than tertiary carbocations. The formation of this intermediate is the slow step in the SN1 mechanism. masterorganicchemistry.commasterorganicchemistry.com

Transition States: In an SN2 reaction, a single transition state is involved where the nucleophile is partially bonded to the carbon atom, and the bond to the leaving group is partially broken. masterorganicchemistry.com For an SN1 reaction, there are two transition states. The first and higher-energy transition state is for the formation of the carbocation, while the second is for the attack of the nucleophile on the carbocation. shaalaa.com

For an SN2 reaction , the process is concerted (occurs in one step), so this single step is the rate-determining step. The rate depends on the concentration of both the protonated ether and the nucleophile. masterorganicchemistry.com

The choice between an SN1 and SN2 pathway for the acid-catalyzed cleavage of this compound is nuanced. As a secondary ether, it can react via either mechanism. pressbooks.pubmasterorganicchemistry.com Factors that favor the SN1 pathway include the use of polar protic solvents and conditions that promote the stability of the secondary carbocation. The SN2 pathway is favored by strong, unhindered nucleophiles and less polar solvents. stackexchange.com

| Factor | Favors SN1 Pathway | Favors SN2 Pathway |

| Substrate | Tertiary > Secondary | Methyl > Primary > Secondary |

| Nucleophile | Weak nucleophiles | Strong, unhindered nucleophiles |

| Solvent | Polar protic | Polar aprotic |

| Leaving Group | Good leaving group | Good leaving group |

Specific Reaction Pathways Involving this compound

As an ether, this compound can act as both a nucleophile and, under certain conditions, its carbon skeleton can be electrophilic.

Nucleophilic Character: The lone pairs of electrons on the oxygen atom give this compound its nucleophilic character. This is most evident in its reaction with strong acids, where the oxygen atom acts as a Lewis base and donates a pair of electrons to a proton. libretexts.orgmasterorganicchemistry.com

Electrophilic Character: The carbon atoms adjacent to the oxygen atom have a partial positive charge due to the electron-withdrawing effect of the oxygen. This makes them electrophilic and susceptible to attack by nucleophiles. However, since the methoxy group is a poor leaving group, this electrophilicity is generally only realized after the oxygen has been protonated, converting the methoxy group into a good leaving group (methanol). chemistrysteps.com

A notable reaction is the oxidation of secondary methyl ethers to ketones. acs.orgnih.govresearchgate.net This transformation involves the initial interaction of an oxidizing agent with the ether, followed by elimination and hydrolysis steps to yield the corresponding ketone (in this case, 2-nonanone). acs.orgresearchgate.net

The interaction of ethers with metal species can lead to C-O bond cleavage, often under milder conditions than acid-catalyzed reactions. rsc.orgrecercat.catresearchgate.netacsgcipr.org Transition metal catalysts, particularly those based on nickel, palladium, and iridium, have been shown to be effective in cleaving the C-O bonds of various ethers. recercat.catresearchgate.netacsgcipr.org These reactions typically proceed through an oxidative addition of the C-O bond to the metal center. recercat.cat

While there is limited specific research on this compound, studies on analogous long-chain ethers and other secondary ethers suggest that it could undergo metal-catalyzed cross-coupling reactions. rsc.orgrecercat.cat

Chelate Formation: Chelation involves the formation of two or more coordinate bonds between a central metal ion and a polydentate ligand, forming a ring structure. wikipedia.org Simple ethers like this compound are monodentate ligands, meaning they can only donate one pair of electrons from the oxygen atom to a metal ion. Therefore, this compound itself is not a chelating agent.

Studies on the Role of this compound in Polymerization Initiation

Currently, there are no specific studies detailing the role of this compound as a direct initiator for polymerization. However, its potential involvement can be discussed in the context of cationic polymerization.

In cationic polymerization, an initiator generates a carbocation, which then propagates by reacting with monomer units. youtube.com This process is effective for monomers with electron-donating substituents that can stabilize the cationic intermediate. wikipedia.orglibretexts.org While this compound itself is not a monomer, the oxygen atom's lone pairs give it Lewis base character. In a highly acidic environment, the ether oxygen can be protonated. Theoretically, under certain conditions, cleavage of a C-O bond could generate a carbocation (either a methyl cation or a nonyl cation), which could then initiate the polymerization of a suitable monomer. However, this is a hypothetical pathway and typically, more reactive species like specific Lewis acids or protic acids are used as initiators. youtube.com

It is more plausible that ethers like this compound would act as solvents or reaction media for polymerization. In such cases, their interaction with the cationic propagating chain could influence the reaction kinetics and polymer properties.

Reductive Amination Mechanisms in Related Nonane (B91170) Systems

Reductive amination is a powerful method for synthesizing amines from carbonyl compounds (aldehydes or ketones) and an amine, via an intermediate imine. wikipedia.orgmasterorganicchemistry.comscienceinfo.com this compound, being an ether, does not directly participate in this reaction. However, the mechanism is highly relevant for related nonane systems, such as 2-nonanone (B1664094) or nonanal.

The process involves two main steps:

Imine/Iminium Ion Formation: A primary or secondary amine attacks the carbonyl carbon of an aldehyde or ketone. This is followed by the loss of a water molecule to form an imine (from a primary amine) or an enamine (from a secondary amine), which exists in equilibrium with its protonated form, the iminium ion. chemistrysteps.com

Reduction: The intermediate imine or iminium ion is then reduced to an amine. A key feature of this reaction is the use of a mild reducing agent, such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which is selective for the protonated imine (iminium ion) over the initial carbonyl compound. masterorganicchemistry.comscienceinfo.com

This allows the entire reaction to be performed in a single pot. wikipedia.org

| Carbonyl Compound | Amine | Reducing Agent | Expected Product |

|---|---|---|---|

| 2-Nonanone | Ammonia (NH3) | NaBH3CN | 2-Aminononane |

| Nonanal | Methylamine (CH3NH2) | NaBH(OAc)3 | N-Methylnonan-1-amine |

| 2-Nonanone | Dimethylamine ((CH3)2NH) | NaBH3CN | N,N-Dimethylnonan-2-amine |

Degradation Mechanisms and Pathways of this compound

The most significant oxidative transformation for an aliphatic ether like this compound is peroxide formation. Ethers are well-known to form potentially explosive peroxides upon exposure to oxygen and light. osu.edulouisville.edu

The mechanism is a free-radical chain reaction initiated by the abstraction of a hydrogen atom from a carbon adjacent to the ether oxygen. youtube.com This is the most vulnerable position due to the ability of the oxygen to stabilize the resulting radical.

Mechanism of Peroxide Formation:

Initiation: An initiator (like UV light or a radical species) abstracts a hydrogen atom from the C2 position of this compound, forming a carbon-centered radical.

Propagation: This radical reacts with molecular oxygen (O2) to form a peroxy radical. youtube.com The peroxy radical then abstracts a hydrogen atom from another this compound molecule, forming a hydroperoxide and regenerating the carbon-centered radical to continue the chain. youtube.com

Termination: The reaction terminates when radicals combine.

The resulting hydroperoxides can further react or decompose, sometimes leading to the formation of polymeric peroxides, which can be highly unstable. youtube.com

Ozonolysis: Ozonolysis is a reaction that cleaves carbon-carbon double or triple bonds. wikipedia.org Since this compound is a saturated alkane, it does not have the necessary unsaturated bonds to react with ozone under typical ozonolysis conditions. Therefore, it is considered inert to ozonolysis. The reaction would only be relevant for an unsaturated analogue, such as 2-methoxy-non-X-ene. Ozonolysis of enol ethers, a related class of compounds, proceeds via the formation of a primary ozonide which decomposes to a Criegee intermediate and a carbonyl compound. researchgate.netresearchgate.netcopernicus.org

Thermal Decomposition: At high temperatures, the primary decomposition mechanism for ethers is homolytic cleavage of the C-O or C-C bonds. researchgate.net The bond dissociation energies dictate which bonds are most likely to break first. The C-O bonds in an ether are generally weaker than the C-C bonds. Thermal decomposition would likely initiate via the scission of one of the C-O bonds, generating a methoxy radical and a 2-nonyl radical, or a methyl radical and a 2-nonoxy radical. These highly reactive radical intermediates would then undergo further reactions such as hydrogen abstraction, disproportionation, or fragmentation, leading to a complex mixture of smaller alkanes, alkenes, alcohols, and carbonyl compounds. osti.gov For example, the decomposition of dimethyl ether is known to produce methane, hydrogen, and carbon monoxide. learncbse.in

Photochemical Decomposition: Photochemical decomposition is initiated by the absorption of UV light. For a saturated ether like this compound, this would require high-energy UV radiation. The absorbed energy can lead to the homolytic cleavage of the C-O bond, similar to thermal decomposition, generating radical intermediates. acs.org Another possible pathway is the cleavage of a C-H bond adjacent to the oxygen, which is often a primary photochemical process in ethers. The resulting radicals would then engage in secondary reactions.

| Decomposition Type | Initial Bond Cleavage | Primary Radicals Formed | Potential Final Products (Examples) |

|---|---|---|---|

| Thermal | C(nonyl)-O Bond | 2-nonyl radical, methoxy radical | Nonane, nonenes, methanol, formaldehyde |

| Thermal | C(methyl)-O Bond | methyl radical, 2-nonoxy radical | Methane, 2-nonanone |

| Photochemical | C-H (at C2 position) | 1-methoxy-1-methylheptyl radical | (Further rearrangement and fragmentation products) |

Catalytic Studies Involving this compound and its Derivatives

Synthesis: Catalysis is central to the synthesis of ethers like this compound.

Homogeneous Catalysis: The classic Williamson ether synthesis, which can be considered a base-catalyzed reaction, is a primary route. In this method, sodium 2-nonoxide (formed by reacting 2-nonanol (B147358) with a strong base like sodium hydride) acts as a nucleophile to attack an electrophilic methyl source like methyl iodide.

Heterogeneous Catalysis: Industrial synthesis of symmetrical ethers often relies on the acid-catalyzed dehydration of alcohols over solid-acid catalysts like alumina (B75360) or zeolites at high temperatures. masterorganicchemistry.com For an unsymmetrical ether like this compound, a more modern approach involves the reductive etherification of a ketone (2-nonanone) with an alcohol (methanol). This can be achieved using various homogeneous catalysts, such as well-defined ruthenium complexes, or heterogeneous platinum catalysts in the presence of a reducing agent like H2. nih.govorganic-chemistry.org

Transformation: Catalytic transformation of ethers is primarily focused on their cleavage.

Homogeneous Catalysis: Strong acids like HBr or HI can be used to cleave ethers, proceeding through an SN1 or SN2 mechanism after protonation of the ether oxygen. algoreducation.comchemistrysteps.comwikipedia.org This is a stoichiometric rather than a truly catalytic process. Some transition metal complexes can also catalyze ether cleavage.

Heterogeneous Catalysis: In industrial processes like petroleum refining, ethers may undergo cleavage over solid acid catalysts at high temperatures. This process, known as catalytic cracking, would break down this compound into smaller alkenes and alcohols.

Advanced Spectroscopic Characterization of 2 Methoxynonane

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Elucidation

High-resolution NMR spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules like 2-Methoxynonane. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for the assembly of the molecular framework.

In ¹H NMR, the chemical shift, integration, and splitting pattern of each proton signal are analyzed. The protons of the methoxy (B1213986) group (-OCH₃) are expected to appear as a sharp singlet, while the proton on the chiral carbon (C2) would present as a multiplet due to coupling with adjacent protons on C1 and C3. The terminal methyl group (C9) would typically be a triplet.

¹³C NMR spectroscopy provides a distinct signal for each unique carbon atom in the molecule. weebly.com The chemical shifts are indicative of the carbon's hybridization and electronic environment. The carbon of the methoxy group and the oxygen-bearing C2 carbon are significantly downfield due to the deshielding effect of the electronegative oxygen atom. Experimental ¹³C NMR data for this compound in chloroform-d (B32938) (CDCl₃) has been recorded.

For complex stereochemical analysis, two-dimensional (2D) NMR techniques such as Correlation Spectroscopy (COSY) are employed. longdom.org A COSY experiment would reveal scalar coupling between protons, mapping out the connectivity of the entire nonane (B91170) chain by showing correlations between adjacent protons (e.g., H1-H2, H2-H3, etc.). longdom.org This confirms the linear structure and the position of the methoxy group.

| Carbon Atom | Chemical Shift (δ) in ppm (CDCl₃) |

|---|---|

| C1 (CH₃ at C2) | 19.7 |

| C9 (Terminal CH₃) | 14.1 |

| Methylene (B1212753) Carbons (CH₂) | 22.7, 26.1, 29.4, 31.9, 36.5 |

| C2 (CH-O) | 77.2 |

| Methoxy (O-CH₃) | 56.2 |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns. libretexts.org When this compound is introduced into a mass spectrometer, it is ionized to form a molecular ion (M⁺•). chemguide.co.uk The mass-to-charge ratio (m/z) of this ion provides the compound's molecular weight.

For this compound (C₁₀H₂₂O), the nominal molecular weight is 158.28 g/mol . nih.gov The molecular ion peak would therefore appear at m/z 158. High-Resolution Mass Spectrometry (HRMS) can measure the mass of the molecular ion with very high accuracy (typically to four or more decimal places), allowing for the unambiguous determination of the molecular formula. libretexts.org The calculated exact mass of this compound is 158.167065321 Da. nih.gov

The molecular ions are often unstable and break apart into smaller, characteristic fragment ions. libretexts.org For ethers, a common fragmentation pathway is alpha-cleavage, where the bond adjacent to the C-O bond breaks. This results in the formation of a stable, resonance-stabilized oxonium ion. For this compound, two primary alpha-cleavage events are expected:

Cleavage of the methyl group (CH₃) attached to the oxygen, which is less likely.

Cleavage of the C-C bond between C2 and C3. This is the most favorable pathway, leading to the loss of a heptyl radical (•C₇H₁₅) and the formation of a highly abundant fragment ion at m/z 59, [CH₃-O=CH-CH₃]⁺. This fragment is often the base peak in the spectrum of 2-alkyl methyl ethers.

Another significant fragmentation involves the loss of the methoxy group (•OCH₃), leading to a secondary carbocation at m/z 127 ([C₉H₁₉]⁺).

| m/z | Proposed Fragment Structure | Fragmentation Pathway |

|---|---|---|

| 158 | [C₁₀H₂₂O]⁺• | Molecular Ion (M⁺•) |

| 127 | [C₉H₁₉]⁺ | Loss of •OCH₃ |

| 59 | [C₃H₇O]⁺ | Alpha-cleavage (loss of •C₇H₁₅) |

| 45 | [C₂H₅O]⁺ | Further fragmentation |

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. An IR spectrum provides a unique "fingerprint" based on the absorption of infrared radiation by specific chemical bonds. For this compound, the most characteristic absorptions would be related to its ether linkage and alkane backbone.

Key expected vibrational modes include:

C-H stretching: Strong, sharp peaks in the 2850-3000 cm⁻¹ region, characteristic of the sp³ hybridized C-H bonds in the methyl and methylene groups.

C-O-C stretching: A strong, prominent band in the 1070-1150 cm⁻¹ region, which is a hallmark of the ether functional group. This is often the most diagnostic peak for identifying an aliphatic ether.

C-H bending/scissoring/rocking: Various peaks in the 1350-1470 cm⁻¹ region corresponding to the bending vibrations of the alkyl chain.

Raman spectroscopy, which measures scattered light, would also detect these vibrations. While C-H stretching modes are also visible, the symmetric C-O-C stretch may be particularly strong in the Raman spectrum, providing complementary information to the IR data.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| C-H Stretch (sp³) | 2850 - 3000 | Strong |

| C-H Bend (CH₂/CH₃) | 1350 - 1470 | Medium |

| C-O-C Asymmetric Stretch | 1070 - 1150 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Solvation Dynamics

UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals. wikipedia.org The parts of a molecule that undergo these transitions are called chromophores.

This compound, as a saturated aliphatic ether, lacks a traditional chromophore like a double bond or aromatic ring. libretexts.org Its electrons are primarily in sigma (σ) bonding orbitals and non-bonding (n) orbitals (the lone pairs on the oxygen atom). The possible electronic transitions are σ → σ* and n → σ*. libretexts.org

σ → σ transitions:* These require very high energy and occur at short wavelengths, typically below 150 nm in the vacuum UV region.

n → σ transitions:* The excitation of a non-bonding electron from the oxygen atom to an anti-bonding σ* orbital requires less energy than a σ → σ* transition but still occurs at a relatively short wavelength. For simple aliphatic ethers, this transition is typically observed around 185 nm.

These transitions fall outside the range of standard laboratory UV-Vis spectrophotometers (typically 200-800 nm). Therefore, this compound is considered transparent in the near-UV and visible regions and is suitable for use as a solvent for UV-Vis analysis of other compounds. The study of its solvation dynamics would involve observing how its presence as a solvent affects the electronic transitions of a solute, potentially causing bathochromic (red) or hypsochromic (blue) shifts depending on the polarity of the excited state. wikipedia.org

Advanced Hyphenated Chromatographic-Spectroscopic Techniques

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are essential for analyzing compounds within complex mixtures.

GC-MS is the premier technique for the analysis of volatile and semi-volatile compounds like this compound. In this method, the sample is injected into a gas chromatograph, where components are separated based on their boiling points and interactions with a stationary phase inside a capillary column. This compound would elute at a specific retention time, which is characteristic of the compound under the given analytical conditions.

As the separated compound elutes from the GC column, it enters the mass spectrometer, which serves as a highly specific and sensitive detector. The MS generates a mass spectrum for the compound, providing definitive identification based on its molecular ion and fragmentation pattern. This allows for both the qualitative identification and quantitative analysis of this compound, even in the presence of isomers or impurities. The technique is routinely used for purity assessment of synthesized or isolated compounds. nist.gov

For analyzing this compound in complex, non-volatile, or thermally unstable sample matrices (such as biological fluids, environmental samples, or food products), HPLC-MS is the method of choice. chromatographytoday.com HPLC separates compounds in the liquid phase based on their polarity and affinity for the stationary and mobile phases. While this compound is relatively nonpolar and could be analyzed using reversed-phase HPLC, this technique is particularly valuable when the matrix itself is complex. chromatographytoday.com

After separation by HPLC, the eluent is introduced into the mass spectrometer. A key challenge in HPLC-MS is the potential for "matrix effects," where co-eluting components from the sample matrix can suppress or enhance the ionization of the target analyte, affecting the accuracy of quantification. nih.govsemanticscholar.org Careful sample preparation, the use of appropriate ionization sources (like APCI or ESI), and the implementation of internal standards are often required to mitigate these effects and ensure reliable analysis in complex matrices. nih.govsemanticscholar.org

Supercritical Fluid Chromatography (SFC) for Enantiomer Resolution

Supercritical Fluid Chromatography (SFC) is a powerful chromatographic technique that utilizes a supercritical fluid as the mobile phase, most commonly carbon dioxide. mdpi.comselvita.com This technique is particularly advantageous for the separation of chiral compounds due to its high efficiency, reduced analysis time, and lower environmental impact compared to traditional high-performance liquid chromatography (HPLC). chromatographyonline.comafmps.be The low viscosity and high diffusivity of supercritical CO2 allow for higher flow rates without compromising separation efficiency, leading to faster analyses. chromatographyonline.com

For the enantiomeric resolution of a chiral compound like this compound, which possesses a stereocenter at the C2 position, SFC would be employed with a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have demonstrated broad applicability in resolving a variety of racemic mixtures. chiraltech.com

The method development for separating the (R)- and (S)-enantiomers of this compound would involve screening various CSPs and optimizing the mobile phase composition. The mobile phase in SFC typically consists of supercritical CO2 and an organic modifier, such as an alcohol (e.g., methanol (B129727), ethanol), to modulate the polarity and improve the solubility of the analyte. chiraltech.com Additives like diethylamine (B46881) (DEA) or trifluoroacetic acid (TFA) may also be incorporated in small amounts to improve peak shape and resolution, particularly for basic or acidic compounds. chiraltech.com

Illustrative SFC Method Parameters for Chiral Resolution

Below is a hypothetical data table illustrating a potential screening process for the enantiomeric separation of this compound. The values are based on typical conditions used for separating similar chiral molecules.

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Column | Chiralpak AD-H | Chiralpak IC | Chiralcel OJ-H |

| Mobile Phase | CO2/Methanol (80:20, v/v) | CO2/Ethanol (85:15, v/v) | CO2/Isopropanol (90:10, v/v) |

| Flow Rate | 3.0 mL/min | 3.5 mL/min | 2.5 mL/min |

| Back Pressure | 150 bar | 150 bar | 120 bar |

| Temperature | 40 °C | 35 °C | 45 °C |

| Retention Time (Enantiomer 1) | 3.5 min | 4.2 min | 5.1 min |

| Retention Time (Enantiomer 2) | 4.1 min | 4.8 min | 5.9 min |

| Resolution (Rs) | 1.8 | 1.6 | 2.0 |

This is a hypothetical table for illustrative purposes.

Detailed Research Findings

In a typical research scenario, the initial screening would be followed by a more detailed optimization of the most promising conditions. For instance, if Condition 3 in the table above showed the best baseline separation (Rs = 2.0), further experiments would be conducted to fine-tune the isocratic modifier percentage, temperature, and back pressure to maximize resolution and minimize analysis time. The goal is to achieve a resolution value of at least 1.5 for quantitative analysis, which indicates a complete separation of the two enantiomeric peaks. mdpi.com The high efficiency of SFC often allows for the achievement of this goal in a much shorter timeframe than HPLC. afmps.be Preparative SFC can then be utilized to isolate milligram to gram quantities of the pure enantiomers for further studies. nih.govresearchgate.net

In Situ and Operando Spectroscopic Investigations of this compound Reactions

In situ and operando spectroscopy are indispensable tools for gaining mechanistic insights into chemical reactions by monitoring the catalyst and reacting species under actual reaction conditions. ethz.chmdpi.com In situ studies involve characterizing the system under reaction conditions, while operando spectroscopy goes a step further by simultaneously measuring the catalytic activity and selectivity along with the spectroscopic data. ethz.ch This correlation provides a direct link between the observed structural changes and the catalytic performance. researchgate.net

For a compound like this compound, these techniques could be applied to study its synthesis, decomposition, or its role as a reactant in other chemical transformations. For example, the etherification reaction to produce this compound from 2-nonanol (B147358) and a methylating agent over a solid acid catalyst could be investigated.

Commonly employed spectroscopic techniques in operando studies include Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and X-ray absorption spectroscopy (XAS). researchgate.netescholarship.org These methods can provide information on the nature of adsorbed species, the formation of intermediates, and changes in the catalyst structure during the reaction. escholarship.org

Hypothetical Operando FTIR Study of this compound Synthesis

An operando FTIR experiment could be designed to study the surface species on a catalyst during the synthesis of this compound. The data table below illustrates the kind of information that could be obtained.

| Wavenumber (cm⁻¹) | Assignment | Observation during Reaction |

| 3500-3200 | O-H stretching (adsorbed 2-nonanol) | Intensity decreases over time |

| 2960-2850 | C-H stretching (alkane chains) | Intensity increases over time |

| 1150-1085 | C-O-C stretching (ether linkage) | New band appears and increases in intensity |

| 1465 | C-H bending | Constant |

This is a hypothetical table for illustrative purposes.

Detailed Research Findings

In this hypothetical study, the decrease in the intensity of the O-H stretching band would indicate the consumption of the starting alcohol, 2-nonanol. Concurrently, the appearance and growth of a new band in the C-O-C stretching region would signal the formation of the ether product, this compound. By coupling the FTIR cell to a mass spectrometer or gas chromatograph to analyze the reactor effluent, the rate of this compound formation can be directly correlated with the changes observed in the IR spectra. This allows for the identification of key surface intermediates and the determination of the rate-limiting step in the catalytic cycle. For instance, the observation of a stable intermediate species on the catalyst surface that only slowly converts to the final product would suggest that the reaction is limited by the surface reaction step. Such detailed mechanistic understanding is crucial for the rational design of more efficient catalysts. mdpi.com

Computational Chemistry and Theoretical Analysis of 2 Methoxynonane

Quantum Chemical Studies of Electronic Structure and Bonding in 2-Methoxynonane

Quantum chemical studies, rooted in quantum mechanics, are fundamental for elucidating the electronic structure and bonding characteristics of molecules. These methods provide a detailed understanding of electron distribution, molecular orbitals, and the nature of chemical bonds vub.be.

For this compound, quantum chemical calculations, such as Density Functional Theory (DFT) or ab initio methods, would be employed to:

Determine Ground State Geometry: Optimize the molecular structure to find the most stable arrangement of atoms, including bond lengths, bond angles, and dihedral angles.

Analyze Electronic Structure: Calculate molecular orbitals (e.g., HOMO and LUMO), their energies, and spatial distributions. This provides insights into the molecule's reactivity and spectroscopic properties dergipark.org.tr.

Evaluate Charge Distribution: Determine atomic charges and dipole moments, which are crucial for understanding intermolecular interactions and polarity dergipark.org.tr.

Characterize Bonding: Utilize population analysis methods (e.g., Natural Bond Orbital (NBO) analysis, Atoms in Molecules (AIM) theory) to describe the nature of the C-O-C ether linkage and C-C/C-H bonds within the nonane (B91170) chain, including aspects like hybridization, bond orders, and the presence of any intramolecular interactions vub.bedergipark.org.tr.

Investigate Conformational Isomers: Identify and characterize different stable conformers of this compound by exploring its potential energy surface, which is particularly relevant for flexible molecules with long alkyl chains.

While specific data for this compound is not available, such studies on similar ether compounds or long-chain hydrocarbons typically reveal insights into the localized nature of the ether oxygen's lone pairs, the inductive effects of the methoxy (B1213986) group on the alkane chain, and the flexibility of the hydrocarbon backbone. These findings would be crucial for predicting its physical properties and chemical behavior.

Molecular Dynamics Simulations for Conformational Analysis and Interfacial Behavior

Molecular Dynamics (MD) simulations are powerful tools for studying the time-dependent behavior of molecular systems, providing insights into conformational changes, dynamics, and interactions with surrounding environments, including interfaces researchgate.net.

For this compound, MD simulations would be invaluable for:

Conformational Analysis: Explore the dynamic conformational landscape of this compound over time and temperature. Due to its flexible nonane chain, this compound is expected to exhibit a variety of conformations. MD simulations can quantify the populations of these conformers and the rates of interconversion between them researchgate.net.

Interfacial Behavior: Investigate how this compound molecules behave at interfaces, such as air-water, oil-water, or solid-liquid interfaces. This is particularly relevant if this compound has surface-active properties. MD simulations can reveal molecular orientation, packing, and diffusion at the interface, as well as its impact on interfacial tension nih.govmdpi.comosti.gov. For example, simulations could quantify the partitioning of the polar ether group and the nonpolar alkyl chain at an interface.

Solvation Studies: Analyze the interaction of this compound with various solvents, providing insights into its solubility and phase behavior.

Such simulations typically involve setting up a system with this compound molecules and a solvent/interface, applying a force field (e.g., COMPASS II mdpi.com or sOPLS-AA osti.gov) to describe atomic interactions, and then solving Newton's equations of motion for each atom over time. The output would include trajectories that can be analyzed for structural, dynamic, and thermodynamic properties.

Theoretical Reaction Dynamics and Mechanistic Modeling of this compound Transformations

Theoretical reaction dynamics and mechanistic modeling use computational methods to understand the pathways, rates, and mechanisms of chemical reactions. These studies identify transition states, activation energies, and the sequence of elementary steps in a reaction vub.be.

For this compound, mechanistic modeling could be applied to study its potential transformations, such as:

Oxidation Reactions: Investigate the initial steps of oxidation, for instance, by reactive oxygen species, which could lead to the formation of peroxides or other oxygenated products. This would involve identifying the most susceptible C-H bonds for hydrogen abstraction researchgate.net.

Cleavage of the Ether Linkage: Model reactions that lead to the breaking of the C-O bond, such as hydrolysis or catalytic cleavage, which are relevant for its degradation or synthesis pathways.

Isomerization Reactions: Explore potential intramolecular rearrangements or isomerization pathways, especially under specific thermal or catalytic conditions.

These studies would typically involve:

Transition State Search: Locating the saddle points on the potential energy surface that correspond to transition states, providing activation energies for each step.

Intrinsic Reaction Coordinate (IRC) Analysis: Tracing the reaction pathway from the transition state to reactants and products to confirm the reaction mechanism.

Kinetic Analysis: Calculating reaction rate constants using transition state theory or more advanced dynamics methods, allowing for the prediction of reaction rates under various conditions.

While no specific reaction dynamics studies for this compound were found, the principles of theoretical reaction dynamics are broadly applicable to organic molecules, providing crucial insights into their stability and reactivity caltech.eduresearchgate.net.

Application of Machine Learning and Artificial Intelligence in Molecular Design and Prediction

The integration of Machine Learning (ML) and Artificial Intelligence (AI) is revolutionizing molecular design and property prediction by enabling rapid screening, optimization, and the de novo generation of molecules with desired characteristics mdpi.comwgtn.ac.nz.

For this compound, or a class of compounds including it, ML/AI approaches could be applied in several ways:

Property Prediction: Develop models to predict various physicochemical properties (e.g., boiling point, density, viscosity, solubility) of this compound and its structural analogs based on its molecular structure (e.g., SMILES string, molecular graph) mdpi.comwgtn.ac.nz. This is particularly useful when experimental data is scarce.

Conformational Sampling and Energy Prediction: Use ML models trained on quantum chemical data to rapidly predict the energies and geometries of different conformers of this compound, bypassing computationally expensive ab initio calculations researchgate.net.

Retrosynthesis and Synthesis Planning: Apply AI algorithms to suggest synthetic routes for this compound or its derivatives, identifying precursor molecules and reaction conditions researchgate.net.

Virtual Screening and Optimization: If this compound were considered for a specific application (e.g., as a solvent, fuel additive), ML models could help screen large libraries of similar compounds to identify optimal candidates or suggest structural modifications to enhance desired properties nih.govchemrxiv.org.

Analytical Method Development and Validation for 2 Methoxynonane Quantification and Impurity Profiling

Development of Chromatographic Methods (HPLC, GC, SFC) for 2-Methoxynonane

The selection of chromatographic techniques for this compound hinges on its physical and chemical properties. Gas Chromatography (GC) is highly suitable for this volatile and thermally stable ether, particularly for purity and impurity profiling. High-Performance Liquid Chromatography (HPLC) may be considered for less volatile impurities or liquid-phase matrices, while Supercritical Fluid Chromatography (SFC) offers advantages in speed and green chemistry.

Illustrative Chromatographic Method Selection for this compound

| Chromatographic Technique | Suitability for this compound | Primary Application |

| Gas Chromatography (GC) | High (volatile, thermally stable) | Purity, Impurity Profiling, Quantification |

| High-Performance Liquid Chromatography (HPLC) | Moderate (non-polar, lacks strong UV chromophore) | Less volatile impurities, specific quantification if derivatization is used |

| Supercritical Fluid Chromatography (SFC) | High (non-polar, volatile) | Fast analysis, chiral separations (if applicable) |

Optimization of Mobile Phase and Stationary Phase Parameters

For GC analysis, non-polar or slightly polar stationary phases, such as those with polydimethylsiloxane (B3030410) (e.g., DB-1, HP-1, Rtx-1) or 5% phenyl-polydimethylsiloxane (e.g., DB-5, HP-5, Rtx-5) are typically employed. Temperature programming is essential for optimal separation of this compound from impurities with varying volatilities.

Illustrative Chromatographic Parameters for this compound Analysis

| Parameter | GC (Example) | HPLC (Example) | SFC (Example) |

| Stationary Phase | DB-5 (5% Phenyl-polydimethylsiloxane) | C18 (Octadecyl silica) | Silica (B1680970) or 2-Ethylpyridine |

| Column Dimensions | 30 m x 0.25 mm I.D., 0.25 µm film thickness | 150 mm x 4.6 mm I.D., 5 µm particle size | 250 mm x 4.6 mm I.D., 5 µm particle size |

| Mobile Phase / Carrier Gas | Helium | Acetonitrile (B52724):Water (e.g., 90:10 v/v) | Supercritical CO₂ with Methanol (B129727) Modifier |

| Flow Rate | 1.0 mL/min | 1.0 mL/min | 3.0 mL/min |

| Temperature Program (GC) | Initial: 50°C (2 min), Ramp: 10°C/min to 250°C (5 min) | N/A | N/A |

| Isocratic Temperature (HPLC/SFC) | N/A | Ambient or 30°C | 40°C |

Selection and Optimization of Detection Wavelengths and Modes

For this compound, conventional UV-Vis detection in HPLC is generally unsuitable due to the absence of strong UV chromophores.

GC Detection: Flame Ionization Detector (FID) is widely used due to its universal response and high sensitivity to carbon-containing compounds. Mass Spectrometry (MS) detection (GC-MS) is highly recommended for both quantification and, critically, for impurity identification and structural elucidation researchgate.net.

HPLC Detection: A Refractive Index Detector (RID) can be used, but it lacks sensitivity and is incompatible with gradient elution. An Evaporative Light Scattering Detector (ELSD) is another option. However, coupling with Mass Spectrometry (LC-MS) is the most powerful approach for impurity profiling and quantification in HPLC rushim.rudtu.dk.

SFC Detection: SFC is often coupled with FID or MS detectors, similar to GC. The compatibility of supercritical CO₂ with MS makes SFC-MS a powerful tool for analyzing compounds like this compound.

Optimization of detection parameters involves adjusting detector temperatures, gas flows (for FID), and MS parameters (e.g., ionization mode, scan range, fragmentation settings) to maximize sensitivity and selectivity resolvemass.ca.

Illustrative Detection Modes for this compound Analysis

| Chromatographic Technique | Preferred Detection Mode(s) | Key Optimization Parameters |

| GC | FID, GC-MS | Detector temperature, gas flows (FID); Ionization mode, scan range, fragmentation (MS) |

| HPLC | RID, ELSD, LC-MS | Cell temperature (RID, ELSD); Nebulizer temperature, gas flow (ELSD); Ionization mode, scan range, fragmentation (MS) |

| SFC | FID, SFC-MS | Detector temperature, gas flows (FID); Ionization mode, scan range, fragmentation (MS) |

Sample Preparation and Matrix Effects in this compound Analysis

Common techniques include:

Direct Dilution: For clean, compatible solvents.

Solvent Extraction: Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can isolate this compound and impurities from interfering matrix components. Non-polar solvents are preferred for extraction due to its non-polar nature.

Filtration: To remove particulate matter that could damage chromatographic columns.

Matrix effects, where co-eluting components influence the analyte signal, can be mitigated by matrix-matched calibration, standard addition, dilution, or optimized sample cleanup.

Method Validation Parameters for Reproducibility, Accuracy, and Specificity

Method validation confirms an analytical method's suitability for its intended purpose, ensuring reliable and consistent results resolvemass.camt.comarastirmax.com. Key validation parameters, often guided by ICH guidelines, include:

Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of impurities, degradation products, and matrix components.

Accuracy: The closeness of agreement between measured and true values.

Precision: The closeness of agreement among a series of measurements, encompassing repeatability, intermediate precision, and reproducibility.

Detection Limit (DL) and Quantitation Limit (QL): The lowest detectable and quantifiable amounts of analyte, respectively.

Linearity and Range: The proportionality of test results to analyte concentration within a defined interval.

Robustness: The method's capacity to remain unaffected by small, deliberate variations in parameters.

Illustrative Method Validation Parameters and Acceptance Criteria

| Validation Parameter | Acceptance Criteria (Illustrative) |

| Specificity | Baseline separation of analyte and all known impurities |

| Accuracy | Recovery between 98.0% - 102.0% |

| Precision (RSD) | ≤ 2.0% for repeatability and intermediate precision |

| Detection Limit (DL) | Signal-to-noise ratio (S/N) ≥ 3:1 |

| Quantitation Limit (QL) | Signal-to-noise ratio (S/N) ≥ 10:1, with acceptable accuracy and precision |

| Linearity | Correlation coefficient (r²) ≥ 0.999 |

| Range | 50% to 150% of target concentration |

| Robustness | %RSD of results ≤ 5.0% for small parameter variations |

Development of Stability-Indicating Analytical Procedures for this compound

A stability-indicating analytical procedure is a validated quantitative method capable of detecting and quantifying the active ingredient and its degradation products resolvemass.camt.com. For this compound, this is achieved through forced degradation studies, where the compound is subjected to exaggerated conditions to induce degradation. Common conditions include acidic, basic, oxidative nist.gov, photolytic, and thermal degradation nih.gov.

The method is considered stability-indicating if it can resolve this compound from all its degradation products. Peak purity should be confirmed using techniques like diode array detection (DAD) or MS.

Impurity Profiling and Identification of Related Substances

Impurity profiling involves identifying, quantifying, and characterizing all impurities in a chemical substance, typically at levels below 1% dtu.dk. For this compound, this includes both known and unknown impurities arising from synthesis, storage, or degradation.

Primary analytical techniques for impurity profiling are hyphenated methods:

GC-MS (Gas Chromatography-Mass Spectrometry): Highly effective for volatile and semi-volatile impurities, providing mass spectral data for identification through library comparison or fragmentation pattern interpretation researchgate.netrushim.ru.

LC-MS (Liquid Chromatography-Mass Spectrometry): Useful for less volatile or thermally labile impurities, offering high sensitivity and specificity for detection and identification based on mass-to-charge ratio and fragmentation patterns rushim.rudtu.dk.

SFC-MS (Supercritical Fluid Chromatography-Mass Spectrometry): Offers similar advantages for impurity profiling, especially for non-polar and chiral compounds.

The process typically involves detection, quantification, and identification/characterization of impurities. High-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy can be used for structural elucidation of unknown impurities dtu.dk. Impurity profiling is vital for quality control, product safety, and process optimization.

Illustrative Impurity Profiling Workflow for this compound

| Step | Description | Key Analytical Technique(s) |

| 1. Initial Screening | Develop a broad chromatographic method to detect all potential impurities. | GC-FID, GC-MS, LC-UV (if applicable), LC-MS |

| 2. Quantification | Quantify detected impurities against this compound. | GC-FID, LC-MS (quantitative mode) |

| 3. Identification | Identify known impurities by comparison to standards; elucidate unknown impurities. | GC-MS (library search, fragmentation), LC-MS (HRMS, fragmentation), NMR (for isolated impurities) |

| 4. Reporting | Document impurity levels and identities. | Analytical Report |

Natural Occurrence and Environmental Research of 2 Methoxynonane

Identification and Distribution in Natural Sources

Research into the natural occurrence of methoxyalkanes has primarily focused on compounds such as 1-methoxydecane (B1670044) (decyl methyl ether) and 1-methoxyoctane (B1618030) (octyl methyl ether). These compounds have been identified as significant components in the essential oils derived from the oleo-gum-resin of Boswellia occulta, a newly described frankincense species found in Somaliland. mdpi.com For instance, essential oils from B. occulta have shown significant levels of methyl ethers, with 1-methoxydecane ranging from 26.6% to 47.9% and 1-methoxyoctane from 3.6% to 9.2%. mdpi.com Methoxyalkanes are considered rare as natural products. mdpi.com

However, specific identification and distribution of 2-Methoxynonane in natural sources, such as Boswellia occulta resin or other essential oils, are not extensively documented in the current literature. The available research predominantly highlights other methoxyalkane isomers like 1-methoxydecane and 1-methoxyoctane in these botanical extracts.

Role as a Chemical Marker or Biomarker in Botanical Extracts

While 1-methoxydecane has been investigated as a potential chemical marker to distinguish Boswellia occulta from other Boswellia species, particularly Boswellia carteri, and to identify adulteration in frankincense essential oils, there is no specific information in the provided literature indicating this compound's role as a chemical marker or biomarker in botanical extracts. mdpi.com The presence of methoxydecane in essential oils claimed to be B. carteri has suggested its utility as a chemical marker for identifying the inclusion of B. occulta oil. mdpi.com

Environmental Fate and Degradation Pathways in Various Ecosystems

Emerging Research Frontiers and Future Perspectives on 2 Methoxynonane Chemistry

Development of Novel Synthetic Approaches and Catalytic Innovations for 2-Methoxynonane

The synthesis of this compound, a secondary alkyl ether, presents unique challenges, primarily the competition between substitution and elimination reactions. The classical Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide, is a foundational method for preparing ethers. masterorganicchemistry.comwikipedia.org For the synthesis of this compound, this would typically involve the reaction of sodium methoxide (B1231860) with 2-bromononane (B1329715) or sodium 2-nonoxide with a methyl halide. However, the use of a secondary alkyl halide like 2-bromononane can lead to the formation of non-1-ene and non-2-ene as byproducts via an E2 elimination pathway, especially with a strong, sterically unhindered base like methoxide. masterorganicchemistry.comorganicchemistrytutor.com

To mitigate these challenges, research is ongoing into the development of more selective and efficient catalytic systems. While acid-catalyzed dehydration of alcohols is a common industrial method for producing symmetrical ethers from primary alcohols, its application for asymmetrical ethers like this compound from methanol (B129727) and 2-nonanol (B147358) can result in a mixture of products. jove.comorgoreview.combyjus.com Modern catalytic approaches are being explored to overcome these limitations. For instance, iron-catalyzed dehydrative etherification has shown promise for the selective synthesis of both symmetrical and unsymmetrical ethers from alcohols. acs.org This method could potentially be adapted for the synthesis of this compound by reacting 2-nonanol with methanol in the presence of an iron catalyst. Another innovative approach involves the catalytic reductive coupling of ketones with alcohols in an aqueous solution, which could provide a chemoselective route to unsymmetrical ethers. nih.gov

The development of catalysts that favor the SN2 pathway over elimination is a key area of focus. This includes the use of phase-transfer catalysts in the Williamson synthesis to enhance the nucleophilicity of the alkoxide while minimizing side reactions. jk-sci.com Furthermore, the use of milder bases and optimal solvent conditions, such as dipolar aprotic solvents, can also shift the reaction equilibrium towards the desired ether product. jk-sci.com

Table 1: Comparison of Synthetic Routes for this compound

| Synthetic Route | Reactants | Potential Advantages | Potential Challenges |

| Williamson Ether Synthesis | Sodium methoxide + 2-bromononane OR Sodium 2-nonoxide + methyl iodide | Versatility, well-established | Competition from E2 elimination, formation of alkene byproducts masterorganicchemistry.comorganicchemistrytutor.com |

| Acid-Catalyzed Dehydration | 2-Nonanol + Methanol | Use of simple starting materials | Formation of a mixture of ethers (this compound, dimethyl ether, di-2-nonyl ether) and alkenes jove.comorgoreview.com |

| Iron-Catalyzed Etherification | 2-Nonanol + Methanol | High selectivity, mild conditions | Catalyst development is ongoing acs.org |

| Reductive Coupling | Nonan-2-one + Methanol | High chemoselectivity, use of readily available starting materials | Requires a suitable catalyst and reducing agent nih.gov |

Integration of Advanced Analytical Techniques for Comprehensive Characterization in Complex Systems

The unambiguous identification and characterization of this compound, particularly in complex mixtures, necessitates the use of advanced analytical techniques. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for the separation and identification of volatile compounds like this compound. scielo.brgcms.czrestek.com The retention time of this compound on a given GC column provides a preliminary identification, which is then confirmed by its mass spectrum. The fragmentation pattern in the mass spectrum is crucial for structural elucidation. For ethers, characteristic fragmentation pathways include alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen) and cleavage of the C-O bond. libretexts.orgchemguide.co.uklibretexts.org For this compound, alpha-cleavage would be expected to yield prominent ions.

Nuclear Magnetic Resonance (NMR) spectroscopy is another indispensable tool for the structural characterization of this compound.

1H NMR: The proton spectrum would provide information about the different types of protons and their connectivity. Key signals would include a singlet for the methoxy (B1213986) protons (-OCH3) and a multiplet for the proton on the carbon bearing the methoxy group (-CH(OCH3)-). The chemical shifts of protons on carbons adjacent to the ether oxygen are typically found in the range of 3.3-4.0 ppm.

13C NMR: The carbon spectrum would show distinct signals for each of the ten carbon atoms in the molecule, with the carbons attached to the oxygen atom being significantly downfield shifted.

High-temperature gas chromatography has also been developed for the analysis of long-chain alkyl ethers, which could be applicable to this compound and its isomers. nih.gov

Deepening Mechanistic Understanding through Synergistic Theoretical and Experimental Investigations

A thorough understanding of the reaction mechanisms involving this compound is crucial for optimizing its synthesis and predicting its reactivity. The synthesis of this compound via the Williamson ether synthesis proceeds through an SN2 mechanism. wikipedia.org This involves a backside attack of the methoxide nucleophile on the electrophilic carbon of 2-bromononane, leading to an inversion of stereochemistry if the carbon is chiral. masterorganicchemistry.com However, the competing E2 mechanism, where the methoxide acts as a base to abstract a proton from a carbon adjacent to the bromine, is a significant consideration. chemistrytalk.org

The acid-catalyzed cleavage of ethers is another important reaction class. For a secondary ether like this compound, cleavage with a strong acid like HBr or HI can proceed through either an SN1 or SN2 pathway, depending on the reaction conditions and the stability of the potential carbocation intermediates. openstax.orglibretexts.orglibretexts.org Protonation of the ether oxygen is the initial step, forming a good leaving group (methanol). In an SN2 pathway, the halide ion would then attack the less sterically hindered methyl group to form methyl halide and 2-nonanol. Conversely, if an SN1 pathway is favored, the protonated ether could dissociate to form a secondary nonyl carbocation and methanol, with the carbocation then being attacked by the halide.

Theoretical calculations, such as density functional theory (DFT), can provide valuable insights into the transition states and energy barriers of these competing pathways. By combining these computational studies with experimental kinetic data, a more complete picture of the reaction mechanisms can be developed.

Exploration of Structure-Reactivity Relationships in Alkyl Ethers

The structure of an alkyl ether significantly influences its physical and chemical properties. For this compound, the presence of a secondary methoxy group on a long alkyl chain imparts specific characteristics. The relationship between the structure of alkyl ethers and their biological activity or physical properties is a subject of ongoing research. nih.govresearchgate.net

The branching of the alkyl chain, as in the case of the methyl group at the 2-position in the nonane (B91170) chain, can affect the reactivity. For instance, in acid-catalyzed cleavage, the stability of the potential secondary carbocation at the 2-position will influence the likelihood of an SN1 versus an SN2 mechanism. libretexts.org The position of the methyl branch in alkanes is known to affect their biological activity, and similar principles may apply to their ether derivatives. mdpi.com